3'-Chloro-2-morpholinomethyl benzophenone
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Description
3'-Chloro-2-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H18ClNO2 and its molecular weight is 315.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Photoprotection in Skincare
Benzophenone derivatives, including 3'-Chloro-2-morpholinomethyl benzophenone, are notable for their use in skincare products, particularly as UV filters. Their effectiveness in protecting human skin and hair from UV radiation damage is well-documented. However, their high percutaneous penetration and systemic absorption raise concerns about their safety (Galicka & Sutkowska-Skolimowska, 2021).
2. Photochemical Properties in Biological and Material Sciences
The photochemical properties of benzophenone photophores, which include derivatives like this compound, are extensively utilized in biological chemistry and material science. These compounds have unique properties that enable hydrogen atom abstraction from C-H bonds, leading to various applications such as binding site mapping and bioconjugation (Dormán et al., 2016).
3. Environmental Impact and Degradation
Studies have shown that benzophenone derivatives can act as endocrine disruptors in aquatic ecosystems. Research into the degradation of these compounds in water treatment processes is ongoing to mitigate their environmental impact. For instance, the degradation mechanism of Benzophenone-3 in chlorination and UV/chlorination reactions has been studied to understand its impact on water quality (Lee et al., 2020).
4. Antitumor Properties
Certain benzophenone derivatives, including morpholino benzophenones, have shown potential in antitumor activities. Research indicates that these compounds exhibit significant cytotoxic and antitumor activity against various cancer cell lines, demonstrating their potential in cancer treatment (Kumazawa et al., 1997).
Properties
IUPAC Name |
(3-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFETSNPGQUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643536 |
Source
|
Record name | (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-35-1 |
Source
|
Record name | Methanone, (3-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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